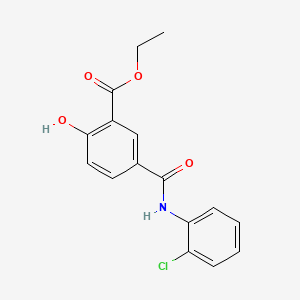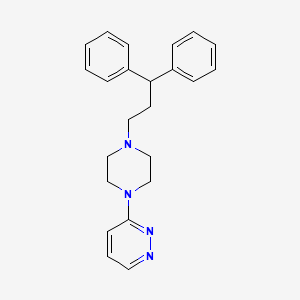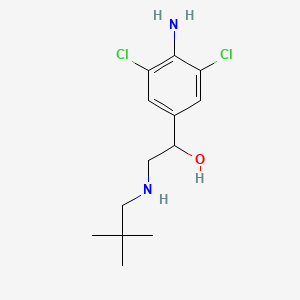
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-methoxybenzyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-methoxybenzyl)pyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with ethoxy and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-methoxybenzyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods often incorporate advanced purification techniques, such as crystallization or chromatography, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-methoxybenzyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-methoxybenzyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-methoxybenzyl)pyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a pyrimidine ring and dimethyl substitution.
Hydramethylnon: Another compound with a pyrimidine ring, used as an insecticide.
Uniqueness
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-methoxybenzyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
33213-82-0 |
|---|---|
Formule moléculaire |
C16H24N2O2 |
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
2-[ethoxy-(4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine |
InChI |
InChI=1S/C16H24N2O2/c1-5-20-14(12-6-8-13(19-4)9-7-12)15-17-10-16(2,3)11-18-15/h6-9,14H,5,10-11H2,1-4H3,(H,17,18) |
Clé InChI |
IZFSWUPKYHBZTF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=C(C=C1)OC)C2=NCC(CN2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


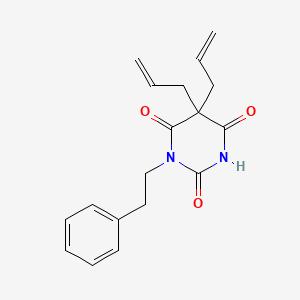

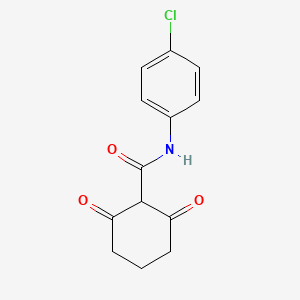
![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)

![5-(Furan-3-yl)-1a,5a-dimethylhexahydrobisoxireno[d,f]isochromen-3(2ah)-one](/img/structure/B14675075.png)


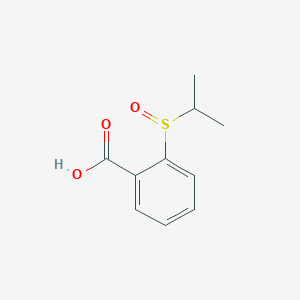
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
